4-Methyl-1-(6-methylpiperidin-3-yl)piperidine
Description
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine is a bicyclic piperidine derivative characterized by two piperidine rings with methyl substituents at the 4-position of the first ring and the 6-position of the second ring. The compound’s unique substitution pattern may influence its conformational stability, lipophilicity, and receptor-binding properties, as inferred from structure-activity relationship (SAR) studies of similar molecules .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-5-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-10-5-7-14(8-6-10)12-4-3-11(2)13-9-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
IREOBIMJNQEFAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CCC(NC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This process converts pyridine into piperidine, which can then be further functionalized to introduce the methyl groups at the desired positions .
Another approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method allows for the efficient formation of piperidine rings with high yields . Additionally, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines to form piperidine derivatives .
Industrial Production Methods: Industrial production of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine typically involves large-scale hydrogenation processes. The use of continuous flow reactions and efficient catalysts, such as rhodium complexes, can enhance the yield and purity of the final product . These methods are designed to be cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the piperidine rings makes it susceptible to nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions are typically carried out under mild conditions to prevent the degradation of the piperidine rings .
Major Products: The major products formed from the reactions of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine depend on the specific reaction conditions. For example, oxidation reactions can yield piper
Biological Activity
4-Methyl-1-(6-methylpiperidin-3-yl)piperidine, a derivative of piperidine, has garnered attention in pharmaceutical research due to its potential biological activity. This compound is structurally related to various bioactive molecules and is being explored for its therapeutic applications, particularly in the fields of neurology and oncology.
The molecular formula of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine is , with a molecular weight of approximately 190.29 g/mol. Its structure includes a piperidine ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.29 g/mol |
| IUPAC Name | 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine |
The biological activity of 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). This compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in mood regulation, cognition, and neuroprotection.
Potential Targets:
- Dopamine Receptors: Modulation of dopaminergic signaling may have implications for treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors: Interaction with serotonin receptors can influence mood and anxiety levels.
- Acetylcholine Receptors: Potential effects on cognitive functions and memory.
Biological Activity
Research indicates that derivatives of piperidine, including 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine, exhibit various biological activities:
- Anticancer Activity: Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including those resistant to conventional therapies .
- Neuroprotective Effects: The neuroprotective potential is linked to the modulation of neurotransmitter systems. Research has indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress and excitotoxicity .
- Antimicrobial Properties: Preliminary studies have suggested that some piperidine derivatives possess antimicrobial activity, potentially useful in treating infections .
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results demonstrated that compounds similar to 4-Methyl-1-(6-methylpiperidin-3-yl)piperidine exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .
Case Study 2: Neuroprotective Effects
In a model assessing neurodegeneration, a piperidine derivative was shown to reduce neuronal loss and improve functional outcomes in animal models of Alzheimer’s disease. This effect was attributed to the compound's ability to inhibit acetylcholinesterase activity and enhance cholinergic signaling .
Research Findings
Recent literature highlights the ongoing exploration of piperidine derivatives for therapeutic applications:
- Cancer Therapy: Piperidine derivatives have been synthesized with modifications aimed at enhancing their anticancer properties. For example, compounds that incorporate additional functional groups have shown improved selectivity and potency against cancer cell lines .
- Neurological Disorders: Research indicates that modifications to the piperidine structure can lead to improved binding affinities for CNS receptors, potentially leading to better therapeutic profiles for conditions like depression and anxiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 4-methyl-1-(6-methylpiperidin-3-yl)piperidine can be contextualized through comparisons with other piperidine-based derivatives. Key findings from SAR studies and experimental data are summarized below:
Table 1: Comparative Analysis of Piperidine Derivatives
Key Structural and Functional Insights
Substituent Size and Position :
- Small alkyl groups (e.g., methyl, ethyl) on the piperidine nitrogen enhance potency and reduce off-target effects, as seen in COB-3 (IC50 = 0.73 µM for nAChRs) . Larger groups like phenylpropyl (e.g., KAB-18) reduce selectivity .
- The methyl groups in the target compound may confer a balance between steric hindrance and hydrophobic interactions, though empirical data are needed.
Aromatic vs. Heterocyclic Moieties: Aromatic hydrazones (e.g., Compound 5) improve anticancer activity compared to sulfonyl-linked pyrazoles (Compound 6) . Heterocyclic esters (e.g., chromones in ABP-6) synergize with bulky N-substituents to eliminate non-nAChR effects .
Ring System Comparisons :
- Replacing piperidine with morpholine (oxygen-containing analog) weakens inhibitory activity against cholinesterases due to altered hydrogen-bonding and spatial arrangements .
Stereoelectronic Effects :
- Piperidine’s nitrogen basicity facilitates interactions with biological targets, such as nAChRs or cholinesterases, whereas morpholine’s oxygen disrupts these interactions .
Pharmacokinetic and Functional Implications
- Lipophilicity : Methyl groups on piperidine may enhance membrane permeability, as seen in mitochondrial-targeting piperidine analogs ().
- Receptor Specificity : Dual piperidine rings in the target compound could enable multivalent interactions with receptors, analogous to benzohomoadamantane-piperidine hybrids ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
